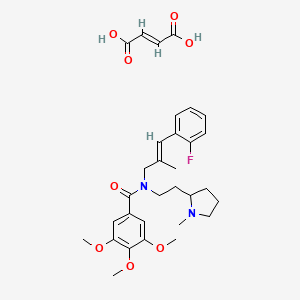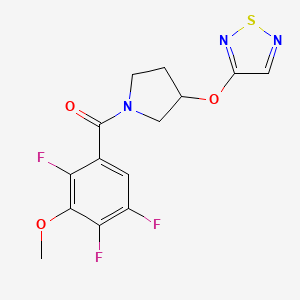
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H12F3N3O3S and its molecular weight is 359.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Isomorphism
- The study by Swamy et al. (2013) investigated the molecular structures of similar compounds with the specified chemical structure, focusing on isomorphous structures and the chlorine-methyl exchange rule. The research highlighted the complexities in structural analysis due to extensive disorder within the molecules, posing challenges for automatic isomorphism detection in data-mining procedures (Swamy et al., 2013).
Organotin(IV) Complexes and Biological Activities
- Singh, Singh, and Bhanuka (2016) synthesized new organotin(IV) complexes involving (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related compounds. The study provided a comprehensive characterization of these complexes and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating potential drug applications (Singh, Singh, & Bhanuka, 2016).
Antimicrobial Activity of Pyrazoline Derivatives
- Kumar et al. (2012) synthesized a series of pyrazoline derivatives with potential antimicrobial properties. The study found that compounds containing a methoxy group exhibited high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Anticancer Evaluation of Oxiran-2-yl Methanone Derivatives
- Gouhar and Raafat (2015) prepared (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and investigated its reactions with different nucleophiles, leading to compounds with potential anticancer properties (Gouhar & Raafat, 2015).
Anticonvulsant and Sodium Channel Blocking Agents
- Malik and Khan (2014) synthesized a series of triazine and isoxazolyl pyrrolidin-1-yl methanone derivatives, evaluating their anticonvulsant activities and potential as sodium channel blockers. Their findings indicated that certain compounds significantly surpassed the protective index of the reference drug phenytoin (Malik & Khan, 2014).
Mechanism of Action
Target of Action
The primary target of the compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is the enzyme GAC (kidney glutaminase isoform C) . This enzyme plays a crucial role in the metabolism of cancer cells, particularly in the growth of triple-negative MDA-MB-231 breast cancer cells .
Mode of Action
The compound this compound interacts with its target, the GAC enzyme, by inhibiting its enzymatic activity . This inhibition results in a decrease in the growth of cancer cells .
Biochemical Pathways
The compound this compound affects the glutaminolysis pathway, which is a metabolic pathway that cancer cells often rely on for their growth and survival . By inhibiting the GAC enzyme, the compound disrupts this pathway, leading to downstream effects that include a reduction in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound include improved ClogPs and microsomal stability . These properties contribute to the compound’s bioavailability, making it more effective in reaching its target and exerting its inhibitory effect .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the enzymatic activity of GAC and the subsequent reduction in the growth of cancer cells . These effects are particularly notable in the context of triple-negative MDA-MB-231 breast cancer cells .
properties
IUPAC Name |
[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-22-13-11(16)8(4-9(15)12(13)17)14(21)20-3-2-7(6-20)23-10-5-18-24-19-10/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOTZQMQYELQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)OC3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)
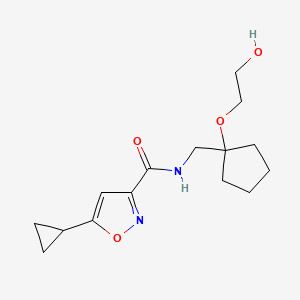

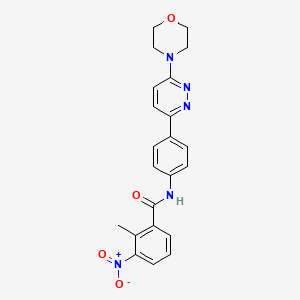
![(1-(Methylsulfonyl)piperidin-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2440489.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2440492.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B2440495.png)
![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)
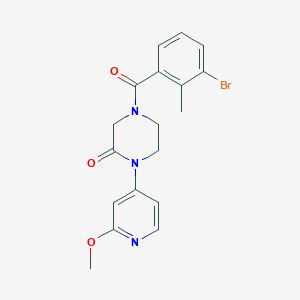
![5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440499.png)
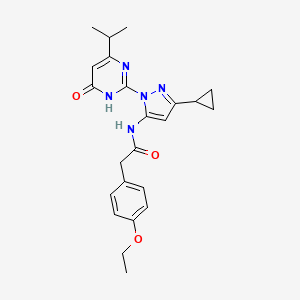
![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
